6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO2.HI/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMXUSXIBJYED-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2CC1)OC)OC.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952439 | |
| Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30045-07-9 | |
| Record name | NSC184402 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide typically involves the quaternization of 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or other suitable purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the tertiary amine.
Substitution: Nucleophilic substitution reactions can occur at the methyl group attached to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide involves its interaction with biological targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The presence of methoxy groups and the quaternary ammonium structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
- CAS Registry Number : 30045-07-9
- Molecular Formula: C₁₂H₁₆INO₂
- Molar Mass : 333.17 g/mol
- Structure: Comprises a dihydroisoquinolinium core with methoxy groups at positions 6 and 7, a methyl group at position 2, and an iodide counterion.
Synthesis: The compound is synthesized via alkylation of 6,7-dimethoxy-3,4-dihydroisoquinoline with excess iodomethane in toluene at room temperature . This method ensures regioselective methylation at position 2, forming the quaternary ammonium salt.
Applications: Primarily used as a precursor in organic synthesis, such as in Grignard reactions to generate substituted isoquinoline derivatives . Its structural features make it a candidate for studying neurotransmitter analogs due to the isoquinoline scaffold’s relevance in alkaloid chemistry.
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
Key Structural and Functional Differences
Substituent Effects: Methyl vs. Trimethyl Modifications: The 2,2,3-trimethyl variant (CAS 6275-05-4) exhibits a compact structure with reduced polarity, favoring interactions with hydrophobic biological targets . Nitrobenzyl Addition: The nitrobenzyl group in CAS 17097-45-9 introduces photolability and electron-withdrawing effects, making it suitable for light-activated drug delivery systems .
Counterion Influence: The iodide counterion in the target compound provides higher polarizability compared to chloride (CAS 6275-05-4), affecting solubility in non-polar solvents .
Synthetic Utility :
- The target compound’s methyl group at position 2 facilitates straightforward functionalization via alkylation or nucleophilic substitution .
- Ethyl carboxylate or methylsulfonyl derivatives (e.g., compounds 6d–6h in ) exhibit broader reactivity in coupling reactions due to their electron-withdrawing groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
